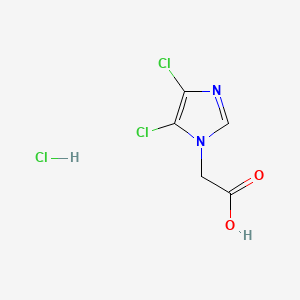
2-(4,5-dichloro-1H-imidazol-1-yl)aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the imidazole ring, and an acetic acid moiety attached to the nitrogen at position 1. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde. Another method is the Wallach synthesis, which uses dehydrogenation of imidazolines. The reaction conditions often require a catalyst, such as nickel, and may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the hydrochloride salt form. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imidazole ring or the acetic acid moiety.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers .
科学的研究の応用
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
作用機序
The mechanism of action of 2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, affecting their activity. The compound may also interact with cellular pathways, influencing processes like signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- 2-(1H-imidazol-1-yl)acetic acid hydrochloride
- 2-(1-methyl-1H-imidazol-5-yl)acetic acid hydrochloride
Uniqueness
2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid hydrochloride is unique due to the presence of chlorine atoms at the 4 and 5 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and may confer specific properties that are valuable in research and industrial applications .
特性
分子式 |
C5H5Cl3N2O2 |
|---|---|
分子量 |
231.46 g/mol |
IUPAC名 |
2-(4,5-dichloroimidazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2O2.ClH/c6-4-5(7)9(2-8-4)1-3(10)11;/h2H,1H2,(H,10,11);1H |
InChIキー |
BJSMHFMMOMERCS-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N1CC(=O)O)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




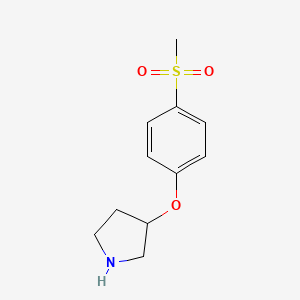
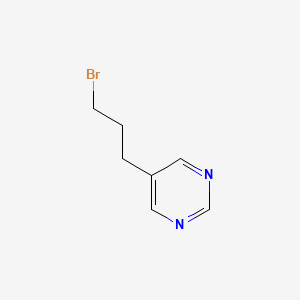
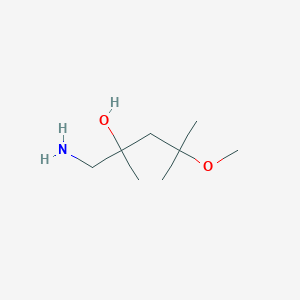
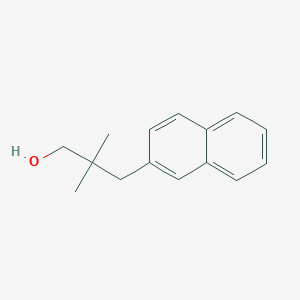


![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)




